molecular formula C17H29ClSn B14306094 Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane CAS No. 111108-96-4

Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane

Cat. No.: B14306094
CAS No.: 111108-96-4
M. Wt: 387.6 g/mol
InChI Key: KMDXJORWXWBNLS-UHFFFAOYSA-M
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Description

Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a 2-(3-methylphenyl)ethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane typically involves the reaction of dibutyltin dichloride with 2-(3-methylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Bu2SnCl2+C6H4(CH2CH3)MgBrBu2SnCl[C6H4(CH2CH3)]+MgBrCl\text{Bu}_2\text{SnCl}_2 + \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_3)\text{MgBr} \rightarrow \text{Bu}_2\text{SnCl}[\text{C}_6\text{H}_4(\text{CH}_2\text{CH}_3)] + \text{MgBrCl} Bu2​SnCl2​+C6​H4​(CH2​CH3​)MgBr→Bu2​SnCl[C6​H4​(CH2​CH3​)]+MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of organotin oxides.

    Reduction: The compound can be reduced to form lower oxidation state organotin compounds.

    Substitution: Nucleophilic substitution reactions can occur at the tin center, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.

Major Products:

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of organotin compounds in drug development.

    Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include:

    Coordination with DNA and proteins: This can result in the inhibition of DNA replication and protein function.

    Generation of reactive oxygen species: This can lead to oxidative stress and cell damage.

Comparison with Similar Compounds

  • Dibutyltin dichloride
  • Dibutyl(chloro)stannane
  • Dibutyl(phenyl)stannane

Comparison:

    Dibutyltin dichloride: Lacks the 2-(3-methylphenyl)ethyl group, making it less specific in its applications.

    Dibutyl(chloro)stannane: Similar structure but without the 2-(3-methylphenyl)ethyl group, leading to different reactivity and applications.

    Dibutyl(phenyl)stannane: Contains a phenyl group instead of the 2-(3-methylphenyl)ethyl group, resulting in different chemical properties and uses.

Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is unique due to the presence of the 2-(3-methylphenyl)ethyl group, which imparts specific reactivity and applications in various fields of research and industry.

Properties

CAS No.

111108-96-4

Molecular Formula

C17H29ClSn

Molecular Weight

387.6 g/mol

IUPAC Name

dibutyl-chloro-[2-(3-methylphenyl)ethyl]stannane

InChI

InChI=1S/C9H11.2C4H9.ClH.Sn/c1-3-9-6-4-5-8(2)7-9;2*1-3-4-2;;/h4-7H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

KMDXJORWXWBNLS-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCC1=CC=CC(=C1)C)Cl

Origin of Product

United States

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